molecular formula C17H16O B6307910 (2E)-1-(3,4-Dimethylphenyl)-3-phenylprop-2-en-1-one CAS No. 1327339-66-1

(2E)-1-(3,4-Dimethylphenyl)-3-phenylprop-2-en-1-one

Cat. No. B6307910
CAS RN: 1327339-66-1
M. Wt: 236.31 g/mol
InChI Key: MFUQZYAITGMJQR-PKNBQFBNSA-N
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Description

(2E)-1-(3,4-Dimethylphenyl)-3-phenylprop-2-en-1-one, also known as 2E-DMPP, is a compound of interest in the scientific research community due to its unique properties. It is a compound of the enone group, a class of organic compounds that contain a carbon-carbon double bond and a ketone group. It is a versatile compound that has been studied for its potential applications in a variety of fields, including medicine, biochemistry, and chemistry.

Scientific Research Applications

(2E)-1-(3,4-Dimethylphenyl)-3-phenylprop-2-en-1-one has been studied for its potential applications in a variety of scientific research fields, including medicine, biochemistry, and chemistry. In medicine, this compound has been studied for its potential as an anti-inflammatory agent. In biochemistry, this compound has been studied for its potential as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). In chemistry, this compound has been studied for its potential as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of (2E)-1-(3,4-Dimethylphenyl)-3-phenylprop-2-en-1-one is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is responsible for the production of prostaglandins, which are involved in inflammation. By inhibiting the activity of COX-2, this compound can reduce inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been fully studied. However, it is believed to have anti-inflammatory and analgesic effects. It has also been suggested that this compound may have potential as an anticancer agent, although further research is needed to confirm this.

Advantages and Limitations for Lab Experiments

One of the advantages of using (2E)-1-(3,4-Dimethylphenyl)-3-phenylprop-2-en-1-one in laboratory experiments is that it is relatively easy to synthesize. It can be synthesized through a variety of methods, including the Grignard reaction, the Wittig reaction, and the Heck reaction. Additionally, this compound has been studied for its potential applications in a variety of scientific research fields, making it a versatile compound for laboratory experiments.
However, there are some limitations to using this compound in laboratory experiments. The mechanism of action of this compound is not yet fully understood, which makes it difficult to predict the effects of the compound. Additionally, the biochemical and physiological effects of this compound have not yet been fully studied, which makes it difficult to determine the potential risks associated with using the compound.

Future Directions

There are a number of potential future directions for research on (2E)-1-(3,4-Dimethylphenyl)-3-phenylprop-2-en-1-one. These include further research into the mechanism of action of the compound, further research into its biochemical and physiological effects, and further research into its potential applications in a variety of scientific research fields. Additionally, further research into the synthesis of this compound could lead to more efficient and cost-effective methods of synthesis. Finally, further research into the potential risks associated with using this compound could lead to improved safety protocols for laboratory experiments involving the compound.

Synthesis Methods

(2E)-1-(3,4-Dimethylphenyl)-3-phenylprop-2-en-1-one can be synthesized through a variety of methods, including the Grignard reaction, the Wittig reaction, and the Heck reaction. The Grignard reaction is a method of organometallic synthesis that involves the reaction of an alkyl or aryl halide with a metal such as magnesium. The Wittig reaction is a method of organic synthesis that involves the reaction of an organic halide with a phosphonium salt. The Heck reaction is a method of organic synthesis that involves the reaction of an alkyl halide with an alkene in the presence of a palladium catalyst.

properties

IUPAC Name

(E)-1-(3,4-dimethylphenyl)-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O/c1-13-8-10-16(12-14(13)2)17(18)11-9-15-6-4-3-5-7-15/h3-12H,1-2H3/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFUQZYAITGMJQR-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C=CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)/C=C/C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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